molecular formula C5H2Cl2O2 B2629615 4,6-Dichloropyran-2-one CAS No. 129660-01-1

4,6-Dichloropyran-2-one

Cat. No. B2629615
M. Wt: 164.97
InChI Key: QTKKSRUSMPCUSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyran derivatives, such as 4,6-Dichloropyran-2-one, can be achieved through various strategies. One approach involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions . Another method involves a cyclocondensation between aryl aldehyde, acetophenone derivative, and ammonium acetate using a bimetallic catalyst .

Scientific Research Applications

Oxidative Difunctionalization and Synthetic Routes

Oxidative Difunctionalization of 2-Amino-4H-Pyrans The oxidative difunctionalization of 2-amino-4H-pyrans, a derivative closely related to 4,6-dichloropyran-2-one, highlights the chemical versatility of such compounds. Specifically, the use of iodobenzene diacetate (IBD) and N-chlorosuccinimide (NCS) in an alcoholic medium enables geminal dialkoxylation with amino group migration in IBD, and the addition of both chlorine and alkoxy groups across the chromene double bond in NCS (Mandha et al., 2012).

Facile Synthetic Route toward Functionalized 2,3-Dihydrothiopyran-4-ones A novel synthetic route for producing highly substituted 2,3-dihydrothiopyran-4-ones, involving alpha-alkenoyl ketene-(S,S)-acetals with sodium sulfide, has been demonstrated. This method has been used to synthesize inhibitors of DNA-dependent protein kinase (Bi et al., 2005).

Synthesis of 4H-Pyran-4-one Derivatives 4H-Pyran-4-ones, akin to 4,6-dichloropyran-2-one, show promise due to their biological properties, including potential applications as fungicides, herbicides, and in treating hypersensitivity conditions. The research has shown various pathways for synthesizing these heterocycles, hinting at the potential for creating derivatives of 4,6-dichloropyran-2-one with similar applications (Shahrisa et al., 2000).

Cycloaddition and Molecular Structure Investigations

Diels-Alder Cycloadditions of 4-Chloro-2(H)-pyran-2-one 4-Chloro-2(H)-pyran-2-one, structurally related to 4,6-dichloropyran-2-one, undergoes Diels-Alder cycloadditions, forming bicyclic lactone cycloadducts. This reaction demonstrates the utility of pyran derivatives in synthetic organic chemistry, hinting at similar potential applications for 4,6-dichloropyran-2-one (Afarinkia et al., 2003).

Miscellaneous Applications

Structural Studies on Sweet Taste Inhibitors Research into the structural properties of methyl-4,6-dichloro-4,6-dideoxygalactopyranoside, a derivative of 4,6-dichloropyran-2-one, reveals insights into the molecule's hydrophobic nature and potential clues to its inhibitory effect on sweet taste, showcasing the diverse biochemical applications of this family of compounds (Mathlouthi et al., 1993).

properties

IUPAC Name

4,6-dichloropyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2O2/c6-3-1-4(7)9-5(8)2-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKKSRUSMPCUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(OC1=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2H-pyran-2-one

Citations

For This Compound
2
Citations
JD Hepworth, BM Heron - Progress in Heterocyclic Chemistry, 2009 - Elsevier
Publisher Summary This chapter provides an overview of six-membered ring systems with O and/or S atoms. Methods for the construction of 1-oxadecalins, the synthesis of …
Number of citations: 4 www.sciencedirect.com
H OH - Progress in Heterocyclic Chemistry, 2009 - books.google.com
A cavitand-porphyrin combination (22) has been synthesized< 05ACIE3810, 06BCSJ1431, 06OL4275>-and reported to have sufficient flexibility to facilitate moderate guest exchange …
Number of citations: 2 books.google.com

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